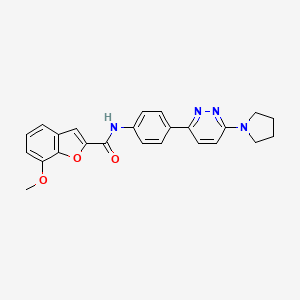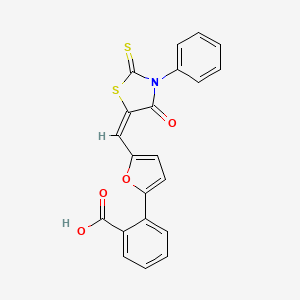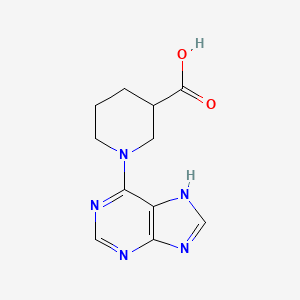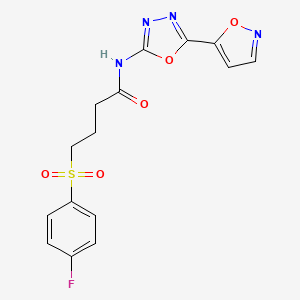
3-(2,3,5-Trimethyl-1,4-benzoquinonyl)-3-methylbutyric acid
概要
説明
3-(2,3,5-Trimethyl-1,4-benzoquinonyl)-3-methylbutyric acid is a chemical compound that features a benzoquinone moiety substituted with three methyl groups and a butyric acid side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,5-Trimethyl-1,4-benzoquinonyl)-3-methylbutyric acid typically involves the oxidation of 2,3,6-trimethylphenol to form 2,3,5-trimethyl-1,4-benzoquinone, which is then further reacted with appropriate reagents to introduce the butyric acid side chain . Common oxidants used in the initial step include hydrogen peroxide and tert-butyl hydroperoxide, often in the presence of catalysts such as titanium grafted on mesoporous silica .
Industrial Production Methods
In industrial settings, the production of 2,3,5-trimethyl-1,4-benzoquinone is optimized for high yield and selectivity. The use of aqueous solutions of molybdenum-vanadium phosphoric heteropolyacids as catalysts has been shown to be effective, achieving high selectivity and productivity . The subsequent steps to introduce the butyric acid side chain are carried out under controlled conditions to ensure the desired product is obtained with minimal by-products.
化学反応の分析
Types of Reactions
3-(2,3,5-Trimethyl-1,4-benzoquinonyl)-3-methylbutyric acid undergoes various chemical reactions, including:
Oxidation: The benzoquinone moiety can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The methyl groups and the butyric acid side chain can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide, and oxygen in the presence of catalysts such as titanium-silica.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include hydroquinone derivatives, substituted benzoquinones, and various functionalized butyric acid derivatives.
科学的研究の応用
3-(2,3,5-Trimethyl-1,4-benzoquinonyl)-3-methylbutyric acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and effects on cellular redox reactions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of vitamin E and other nutraceuticals.
作用機序
The mechanism by which 3-(2,3,5-Trimethyl-1,4-benzoquinonyl)-3-methylbutyric acid exerts its effects involves its interaction with cellular redox systems. The benzoquinone moiety can participate in redox cycling, influencing the cellular redox state and potentially modulating oxidative stress responses. The compound may also interact with specific molecular targets, such as enzymes involved in redox reactions .
類似化合物との比較
Similar Compounds
2,3,5-Trimethyl-1,4-benzoquinone: A key intermediate in the synthesis of 3-(2,3,5-Trimethyl-1,4-benzoquinonyl)-3-methylbutyric acid.
2,3,6-Trimethylphenol: The precursor used in the synthesis of 2,3,5-trimethyl-1,4-benzoquinone.
Hydroquinone derivatives: Reduced forms of benzoquinones with similar redox properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the butyric acid side chain, which may confer distinct biological and chemical properties compared to other benzoquinone derivatives.
特性
IUPAC Name |
3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-7-8(2)13(18)11(9(3)12(7)17)14(4,5)6-10(15)16/h6H2,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAAISUPDBJYDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40662-29-1 | |
| Record name | 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-ethoxyphenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2732734.png)
![6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2732735.png)
![4-(dimethylsulfamoyl)-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide](/img/structure/B2732736.png)

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2732741.png)

![5-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile](/img/structure/B2732747.png)




![Methyl 4-((3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate](/img/structure/B2732752.png)
![5,6-dichloro-N-(2-methyl-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)pyridine-3-carboxamide](/img/structure/B2732753.png)
